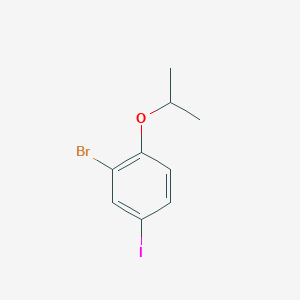

2-Bromo-4-iodo-1-isopropoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

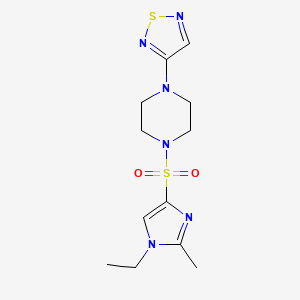

“2-Bromo-4-iodo-1-isopropoxybenzene” is a chemical compound with the molecular formula C9H10BrIO . It has a molecular weight of 340.99 . It is also known as "4-Bromo-2-iodo-1-isopropylbenzene" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with bromo, iodo, and isopropoxy substituents . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds are known to participate in various types of reactions. For instance, aryl iodides are more reactive than aryl bromides in the Sonogashira coupling .Physical And Chemical Properties Analysis

“this compound” is a liquid . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Applications

2-Bromo-4-iodo-1-isopropoxybenzene is an intermediate compound that plays a significant role in various organic synthesis processes. Its structural features, such as the presence of halogen atoms (bromine and iodine) and an isopropoxy group, make it a versatile reagent in halogenation reactions, catalysis, and the synthesis of complex organic molecules.

One application involves the ring halogenation of polyalkylbenzenes using N-halosuccinimide and acidic catalysts, where compounds like [hydroxy(tosyloxy)iodo]benzene serve as effective catalysts with NBS (N-bromosuccinimide), but not with NCS (N-chlorosuccinimide). Through competition experiments with NIS (N-iodosuccinimide), selectivities in substrates, halogen sources, and catalysts were determined, leading to the preparation of mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, in high yields (Bovonsombat & Mcnelis, 1993).

Another research avenue explores the cleavage of epoxides into halohydrins using elemental iodine and bromine in the presence of catalysts like 2,6-bis[2-(o-aminophenoxy)methyl]-4-bromo-1-methoxybenzene. This process occurs regioselectively under neutral and mild conditions in various aprotic solvents, even when sensitive functional groups are present, yielding vicinal iodo alcohols and bromo alcohols in high yields (Niknam & Nasehi, 2002).

Functionalization and Polymerization

In the field of polymer science, alkoxybenzenes, including those with haloalkyl tethers like (3-bromopropoxy)benzene and (2-chloroethoxy)benzene, have been used to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. These reactions occur at low temperatures and involve alkylation exclusively in the para position, demonstrating the potential of such compounds for direct chain-end functionalization in polymer synthesis (Morgan, Martínez-Castro, & Storey, 2010).

Thermochemistry and Structural Analysis

Thermochemical studies on halogen-substituted methylbenzenes, including bromo- and iodo-substituted compounds, have been conducted to evaluate vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies provide insights into the thermochemical properties of such compounds, which are crucial for understanding their behavior in various chemical reactions and applications (Verevkin et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “1-Bromo-4-iodobenzene”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . Similar precautions are likely necessary for “2-Bromo-4-iodo-1-isopropoxybenzene”.

Eigenschaften

IUPAC Name |

2-bromo-4-iodo-1-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrIO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTZZFXEAXGSTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,4R,9bR)-4-(4-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2818735.png)

![3-[4-(2-Cyanoethyl)phenyl]propanenitrile](/img/structure/B2818737.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2818738.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-chlorophenyl)-3-oxopropanenitrile](/img/no-structure.png)

![1-(4-Bromophenyl)-N-[(1S)-1-cyanopropyl]pyrazole-3-carboxamide](/img/structure/B2818746.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818749.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)cyclohexanecarboxamide](/img/structure/B2818750.png)

![3-[(4,5-dihydro-1H-imidazol-2-ylmethyl)(4-methylphenyl)amino]phenol; acetic acid](/img/structure/B2818751.png)

![5-[2-(Azepan-1-yl)-2-oxoethoxy]-2-benzyl-3,4-dihydroisoquinolin-1-one](/img/structure/B2818752.png)